ethyl 6-bromo-4-[(4-hydroxyphenyl)amino]quinoline-3-carboxylate
Overview
Description
Ethyl 6-bromo-4-[(4-hydroxyphenyl)amino]quinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core, a bromine atom at the 6th position, an ethyl ester group at the 3rd position, and a 4-hydroxyphenylamino group at the 4th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-bromo-4-[(4-hydroxyphenyl)amino]quinoline-3-carboxylate typically involves multiple stepsThe final step involves the coupling of the 4-hydroxyphenylamino group to the quinoline core under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-4-[(4-hydroxyphenyl)amino]quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyphenyl group, potentially forming quinones.
Reduction: The compound can be reduced to modify the quinoline core or the ester group.
Substitution: The bromine atom at the 6th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Ethyl 6-bromo-4-[(4-hydroxyphenyl)amino]quinoline-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 6-bromo-4-[(4-hydroxyphenyl)amino]quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate: Similar structure but lacks the 4-hydroxyphenylamino group.
Ethyl 6-bromo-4-chloroquinoline-3-carboxylate: Contains a chlorine atom instead of the hydroxyphenylamino group.
Ethyl 6-bromo-4-methoxyquinoline-3-carboxylate: Contains a methoxy group instead of the hydroxyphenylamino group
Uniqueness
Ethyl 6-bromo-4-[(4-hydroxyphenyl)amino]quinoline-3-carboxylate is unique due to the presence of the hydroxyphenylamino group, which imparts distinct chemical and biological properties. This group enhances its potential as a therapeutic agent and its versatility in chemical synthesis .
Properties
IUPAC Name |
ethyl 6-bromo-4-(4-hydroxyanilino)quinoline-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3/c1-2-24-18(23)15-10-20-16-8-3-11(19)9-14(16)17(15)21-12-4-6-13(22)7-5-12/h3-10,22H,2H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OENJXCLGTOOGLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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